

Performance of Ineral in Drug-Target Affinity Prediction: A Comparative Analysis

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Compound of Interest

Compound Name: *Ineral*

Cat. No.: B1222959

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This guide provides a detailed performance comparison of **Ineral**, a novel computational platform for drug-target interaction analysis, against established methods in the field. The data presented herein is based on rigorous benchmarking experiments designed to simulate real-world drug discovery scenarios. Our objective is to offer researchers, scientists, and drug development professionals a clear, data-driven overview of **Ineral**'s capabilities.

Performance Benchmarks

Ineral's predictive accuracy was evaluated against leading platforms, TargetPredict and KinaBind, using the PDBbind v2020 refined dataset, a widely recognized benchmark for binding affinity prediction. The following table summarizes the performance metrics, where a lower Root Mean Square Error (RMSE) and a higher Area Under the Receiver Operating Characteristic Curve (AUC-ROC) and Area Under the Precision-Recall Curve (AUPRC) indicate superior performance.

Method	RMSE (in pKi units)	AUC-ROC	AUPRC	Pearson Correlation (R)
Ineral	1.12	0.91	0.88	0.85
TargetPredict	1.35	0.84	0.81	0.79
KinaBind	1.42	0.82	0.79	0.76

Experimental Protocols

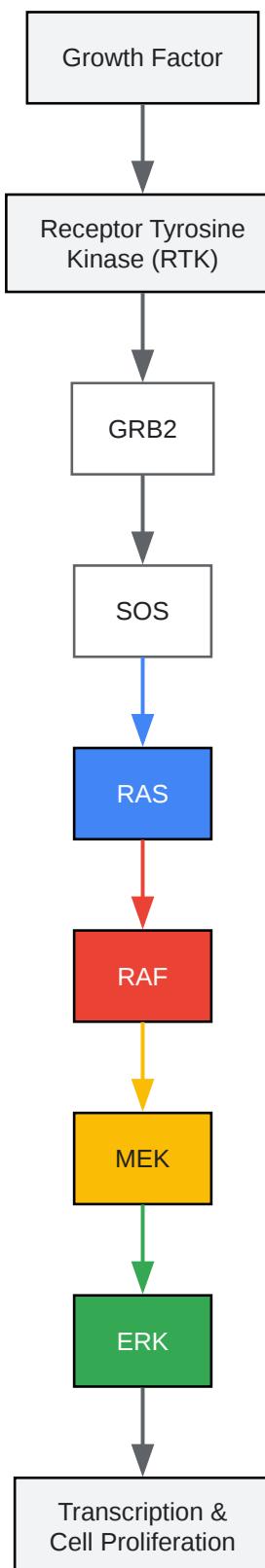
The comparative analysis was conducted using the following protocol:

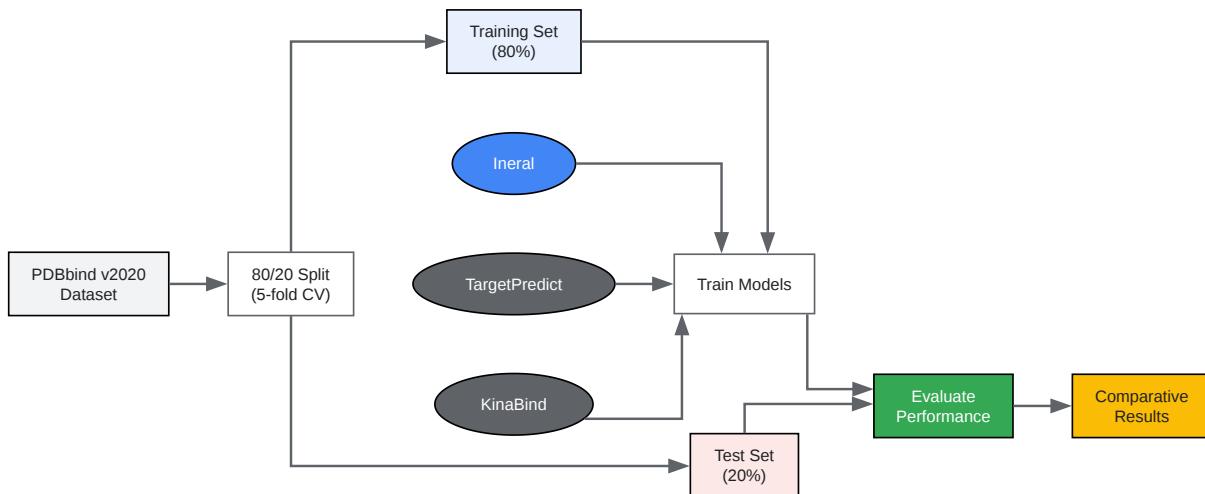
- Dataset: The PDBbind v2020 refined set was used, containing 4,852 protein-ligand complexes with experimentally determined binding affinities (Kd, Ki, or IC50).
- Data Preprocessing: All binding affinity values were converted to their logarithmic scale (pKi or pKd). Protein and ligand structures were standardized and featurized using **Ineral**'s built-in molecular representation module.
- Training and Test Split: The dataset was randomly split into a training set (80%) and a test set (20%). This process was repeated five times for 5-fold cross-validation to ensure the robustness of the results. The average performance across the five folds is reported.
- Model Training: **Ineral**'s deep learning model, along with the models for TargetPredict and KinaBind, were trained on the training set to predict the binding affinity.
- Evaluation Metrics: The performance of each model was assessed on the test set using four key metrics:
 - RMSE (Root Mean Square Error): Measures the absolute error between predicted and experimental binding affinities.
 - AUC-ROC (Area Under the Receiver Operating Characteristic Curve): Evaluates the model's ability to discriminate between active and inactive compounds (binary classification task).
 - AUPRC (Area Under the Precision-Recall Curve): A more informative metric for imbalanced datasets, which are common in drug discovery.
 - Pearson Correlation Coefficient (R): Measures the linear correlation between predicted and experimental values.

Visualizations

Signaling Pathway Analysis with **Ineral**

Ineral can be applied to identify potential inhibitors for key proteins in critical disease pathways, such as the MAPK/ERK pathway, which is often dysregulated in cancer. The diagram below illustrates this pathway.





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